molecular formula C10H10F3N3 B6145034 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile CAS No. 1094243-50-1

2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile

Cat. No.: B6145034
CAS No.: 1094243-50-1
M. Wt: 229.20 g/mol
InChI Key: FLUUYPQJKZRYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Aminoethyl)amino]-5-(trifluoromethyl)benzonitrile ( 1094243-50-1) is a synthetic organic compound with the molecular formula C 10 H 10 F 3 N 3 and a molecular weight of 229.20 g/mol . It features a benzonitrile core substituted with a trifluoromethyl group and an ethylene diamine side chain, a structure that suggests potential as a versatile intermediate in medicinal chemistry and drug discovery. While specific biological data for this compound is not available in the public literature, its structure incorporates key motifs seen in pharmacologically active agents. The trifluoromethyl group is a common feature in agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . The nitrile group (C≡N) is a robust and biocompatible functionality present in over 30 approved drugs; it often acts as a key hydrogen bond acceptor, mimicking carbonyl groups to optimize interactions with enzyme active sites, such as those of kinases and aromatase . Furthermore, the 2-aminoethylamino side chain provides a chelating capability and a point for further molecular derivatization, which is useful in designing enzyme inhibitors or metal-chelating agents . This combination of functional groups makes this compound a compound of significant interest for research applications. It is a valuable building block for the synthesis of more complex molecules and has potential for development in areas such as small-molecule inhibitor discovery, chemical biology probe development, and material science. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1094243-50-1

Molecular Formula

C10H10F3N3

Molecular Weight

229.20 g/mol

IUPAC Name

2-(2-aminoethylamino)-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)8-1-2-9(16-4-3-14)7(5-8)6-15/h1-2,5,16H,3-4,14H2

InChI Key

FLUUYPQJKZRYKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)NCCN

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile typically involves the reaction of 5-(trifluoromethyl)benzonitrile with 2-aminoethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Reactions

The aminoethylamino group acts as a nucleophile, participating in alkylation and acylation reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol under reflux to form N-alkylated derivatives.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C.

Key Conditions :

Reaction TypeReagents/CatalystsSolventTemperatureYieldSource
AlkylationCH₃I, K₂CO₃EthanolReflux75–85%
AcylationAcCl, Et₃NDCM0–25°C60–70%

Nitrile Group Transformations

The nitrile undergoes reduction and nucleophilic addition:

  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) in methanol converts the nitrile to a primary amine .

  • Nucleophilic Addition : Reacts with hydroxylamine in ethanol/water to form amidoxime derivatives .

Key Data :

ReactionConditionsProductYieldSource
Reduction (C≡N → CH₂NH₂)H₂ (1 atm), Pd/C, MeOH, 25°C2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzylamine90%
Amidoxime FormationNH₂OH·HCl, NaHCO₃, EtOH/H₂O2-[(2-aminoethyl)amino]-5-(trifluoromethyl)amidoxime65%

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by amino groups) undergoes sulfonation and nitration:

  • Sulfonation : Reacts with SO₃·trimethylamine complex in water/NaOH at 40°C to introduce a sulfate group .

  • Nitration : Treating with HNO₃/H₂SO₄ at 0°C yields nitro derivatives, though steric hindrance from the trifluoromethyl group limits regioselectivity .

Example :

text
Sulfonation: 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile + SO₃·NMe₃ → 2-amino-5-cyano-4-(trifluoromethyl)phenyl hydrogen sulfate [3]

Coordination Chemistry

The aminoethylamino group chelates metal ions (e.g., Cu²⁺, Fe³⁺) in ethanol/water, forming stable complexes. Such interactions are critical in catalysis or medicinal applications .

Notable Interaction :

  • Cu²⁺ coordination alters the compound’s UV-Vis spectrum (λmax shift from 270 nm to 310 nm).

Solvent-Dependent Reactivity

Reaction outcomes vary with solvent polarity:

SolventReaction Rate (Alkylation)Preferred Pathway
DMFFast (2 hours)N-Alkylation
EthanolModerate (6 hours)Ring Sulfonation
WaterSlow (>24 hours)Hydrolysis

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 200°C, with the trifluoromethyl group enhancing thermal resistance.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile serves as an essential precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

  • Enzyme Interaction Studies : The compound has demonstrated the ability to bind effectively to biological targets such as enzymes and receptors. Molecular docking simulations suggest that it can modulate enzyme activity, potentially influencing metabolic pathways.
  • Protein Binding Studies : The presence of amino groups allows the compound to form hydrogen bonds with protein sites, enhancing its affinity for specific receptors.

Medicine

  • Potential Therapeutic Agent : Preliminary studies indicate that this compound may possess promising biological activities relevant to medicinal chemistry. It is being explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets .

Industrial Applications

  • Material Development : The compound is also being investigated for its role in developing new materials and chemical processes within industrial settings. Its stability and reactivity make it a candidate for innovative applications in material science.

Mechanism of Action

The mechanism of action of 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
2-[(2-Aminoethyl)amino]-5-(trifluoromethyl)benzonitrile -NHCH₂CH₂NH₂ (2-position), -CF₃ (5-position) 229.19 High polarity; potential kinase inhibitor
2-Amino-5-(trifluoromethyl)benzonitrile -NH₂ (2-position), -CF₃ (5-position) 186.13 Simpler structure; intermediate in synthesis
2-Chloro-5-(trifluoromethyl)benzonitrile -Cl (2-position), -CF₃ (5-position) 205.57 Hazardous (R51/53); used in agrochemicals
4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile Pyridine ring fused with -CF₃ and -CN 248.20 Semiconductor material; high thermal stability
3,4-Difluoro-N-(4-((4-((2-(methylcarbamoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)benzamide Pyrimidine core with -CF₃ and benzamide groups 543.16 Anticandidate for kinase inhibition
Key Observations :
  • Hazard Profile: Chlorinated analogs (e.g., 2-chloro-5-(trifluoromethyl)benzonitrile) exhibit environmental toxicity (R51/53), whereas amino-substituted derivatives are generally safer .
  • Heterocyclic Modifications : Pyrimidine- or pyridine-containing analogs (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) demonstrate higher thermal stability (>250°C melting points) due to rigid aromatic systems .

Biological Activity

2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile is a compound with significant biological activity, primarily attributed to its unique chemical structure that includes a trifluoromethyl group. This group is known to enhance the compound's stability and reactivity, making it a valuable candidate for various biological applications. The compound has been studied for its potential roles in medicinal chemistry, particularly in enzyme interactions and therapeutic applications.

The molecular formula of this compound is C₈H₈F₃N₂, and it possesses the following structural characteristics:

  • Trifluoromethyl group : Contributes to chemical stability and biological activity.
  • Aminoethyl group : Enhances interaction with biological targets.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC₈H₈F₃N₂
Molecular Weight202.16 g/mol
AppearanceWhite solid
SolubilitySoluble in organic solvents

The biological activity of this compound is largely due to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, which can lead to modulation of enzyme activity or receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : Alteration of receptor signaling can influence various physiological responses.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its potential therapeutic effects.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly against MCF-7 breast cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC₅₀ (μM)Effect Observed
MCF-725.72 ± 3.95Induction of apoptosis
U87 (glioblastoma)45.2 ± 13.0Suppressed tumor growth

The study concluded that the compound could serve as a lead for developing new anticancer therapies due to its effectiveness in inducing apoptosis in cancer cells.

Other Biological Activities

In addition to anticancer effects, preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Effective against certain bacterial strains.
  • Anti-inflammatory Properties : Potential to reduce inflammation through enzyme inhibition.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the structure of this compound can significantly affect its biological activity. For instance, variations in the aminoethyl chain length or substitution patterns on the benzene ring can enhance or diminish its efficacy against specific targets.

Table 3: SAR Insights

Modification TypeImpact on Activity
Lengthening amino chainIncreased binding affinity
Substituting trifluoromethylAltered enzyme inhibition profile

Q & A

Basic: What are the recommended synthetic routes for preparing 2-[(2-aminoethyl)amino]-5-(trifluoromethyl)benzonitrile?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic coupling. For example:

  • Step 1: React 5-(trifluoromethyl)-2-fluorobenzonitrile with ethylenediamine under basic conditions (e.g., Cs₂CO₃) to introduce the (2-aminoethyl)amino group .
  • Step 2: Optimize coupling efficiency using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) in solvents like 1,4-dioxane at 80–100°C .
  • Purification: Use column chromatography (SiO₂, gradient elution with EtOAc/cyclohexane) or preparative HPLC for high-purity isolation .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and amine/cyano group integration .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₀H₁₁F₃N₄ requires m/z 260.0932) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) to ensure >95% purity; monitor for byproducts like unreacted starting materials .

Basic: What are the optimal storage conditions to maintain stability?

Methodological Answer:
Store in airtight, light-resistant containers under inert gas (N₂/Ar) at room temperature. Avoid moisture and prolonged exposure to oxygen, as the trifluoromethyl and benzonitrile groups may hydrolyze or degrade .

Advanced: How can reaction conditions be optimized to improve yields in the alkylation step?

Methodological Answer:

  • Catalyst Selection: Replace traditional bases (e.g., K₂CO₃) with stronger bases like Cs₂CO₃ to enhance nucleophilic substitution efficiency .
  • Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and improve reaction kinetics .
  • Temperature Control: Gradual heating (e.g., 80°C → 100°C) minimizes side reactions like cyano group decomposition .

Advanced: How can researchers evaluate the biological activity of this compound, such as receptor antagonism?

Methodological Answer:

  • In Vitro Assays: Use competitive binding assays (e.g., fluorescence polarization) against androgen receptors (AR) or kinases, referencing structurally similar hydantoin derivatives .
  • Dose-Response Studies: Measure IC₅₀ values in cell lines (e.g., LNCaP for AR antagonism) and compare with known antagonists like enzalutamide .
  • Metabolic Stability: Assess liver microsome stability to predict pharmacokinetic profiles .

Advanced: How can researchers address low yields during the introduction of the aminoethyl group?

Methodological Answer:

  • Intermediate Protection: Temporarily protect the primary amine with Boc or Fmoc groups to prevent unwanted side reactions .
  • Purification Troubleshooting: Use scavenger resins (e.g., trisamine) to remove excess ethylenediamine post-reaction .
  • Stoichiometric Adjustments: Increase the molar ratio of ethylenediamine (1.5–2.0 eq) to drive the reaction to completion .

Advanced: What strategies resolve contradictions in spectral data during characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic/amine regions to confirm regioselectivity .
  • Isotopic Labeling: Synthesize ¹⁵N-labeled analogs to trace amine group interactions in HRMS .
  • X-ray Crystallography: For crystalline derivatives, determine absolute configuration and validate NMR assignments .

Advanced: How can reactive intermediates (e.g., free amines) be stabilized during synthesis?

Methodological Answer:

  • In Situ Quenching: Add mild acids (e.g., AcOH) to protonate free amines and prevent oxidation .
  • Low-Temperature Workup: Conduct reactions at 0–5°C to slow degradation of sensitive intermediates .
  • Chelating Agents: Use EDTA to sequester metal impurities that catalyze side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.